molecular formula C25H26N4O3 B11444176 N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11444176
M. Wt: 430.5 g/mol
InChI Key: DMGDZNRAGGEFOC-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a butoxyphenyl group, and a pyrazolo[1,5-a]pyrazinone core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the butoxyphenyl group: This is achieved through a substitution reaction, where the butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazinone core.

    Attachment of the benzyl group: The final step involves the benzylation of the intermediate compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Research has explored its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

    Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethylamine derivatives: These compounds share structural similarities with N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide and have been studied for their psychoactive properties.

    Pyrazolo[1,5-a]pyrazinone derivatives: These compounds have a similar core structure and exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to the specific combination of functional groups, which imparts distinct properties not found in other similar compounds

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-benzyl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C25H26N4O3/c1-2-3-15-32-21-11-9-20(10-12-21)22-16-23-25(31)28(13-14-29(23)27-22)18-24(30)26-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,26,30)

InChI Key

DMGDZNRAGGEFOC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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